molecular formula C8H14O4 B075507 Butane-2,3-diyl diacetate CAS No. 1114-92-7

Butane-2,3-diyl diacetate

Cat. No. B075507
CAS RN: 1114-92-7
M. Wt: 174.19 g/mol
InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N
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Patent
US07968319B2

Procedure details

As a by-product in the 1,3-propanediol fermentation, 2,3-butanediol also is an important raw material in chemical industry. It is a colorless and flavorless liquid, and may be used as fuels, and used to prepare polymers, inks, perfumes, antifreezers, fumigants, humidizers, softening agent, plasticizer, explosives, chiral vehicles for pharmaceuticals and the like. Also, 2,3-butanediol may serve as a very valuable raw material in chemical industry to synthesize other chemicals, for example, dehydrating 2,3-butanediol to form methyl ethyl ketone with quite extensive applications, and further dehydrating to form 1,3-butadiene. 2,3-Butanediol can be polymerized to produce styrene via a Diels-Alder reaction. 2,3-Butanediol and methyl ethyl ketone may condense and then subject to a hydrogenating reaction to form octane, which can be used to produce high quality materials for flight. 2,3-Butanediol reacts with acetic acid to form 2,3-butanediol diacetate, which can be added to butters to improve flavor. Generally, 2,3-butanediol, however, is not be separated and purified as a product due to its low yields in the 1,3-propanediol fermentation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:6])[CH:3]([OH:5])[CH3:4]>C(O)(=O)C>[C:3]([O:5][CH:3]([CH:2]([O:6][C:2](=[O:6])[CH3:1])[CH3:1])[CH3:4])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce high quality materials for flight

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C(C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.